![molecular formula C16H19N3OS B4697294 N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea](/img/structure/B4697294.png)
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea
Overview
Description
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea, also known as APTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. APTU belongs to the class of thiourea derivatives, which have been widely studied for their diverse biological activities.
Scientific Research Applications
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been reported to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been shown to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. Additionally, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The exact mechanism of action of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea is not fully understood. However, studies have suggested that N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea exerts its biological activities by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been reported to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea is also stable under various pH and temperature conditions. However, N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has some limitations, including its low bioavailability and poor pharmacokinetic properties. Therefore, the development of novel drug delivery systems or analogs of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea may be necessary to improve its efficacy and bioavailability.
Future Directions
There are several future directions for the research on N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea. One potential direction is to investigate the potential of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore the anticancer activity of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea in combination with other chemotherapeutic agents. Additionally, the development of novel drug delivery systems or analogs of N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea may be a promising approach to improve its therapeutic potential. Overall, the research on N-(4-anilinophenyl)-N'-(3-hydroxypropyl)thiourea has the potential to lead to the development of novel therapeutics for various diseases.
properties
IUPAC Name |
1-(4-anilinophenyl)-3-(3-hydroxypropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-12-4-11-17-16(21)19-15-9-7-14(8-10-15)18-13-5-2-1-3-6-13/h1-3,5-10,18,20H,4,11-12H2,(H2,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWDZMXIQMGSKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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